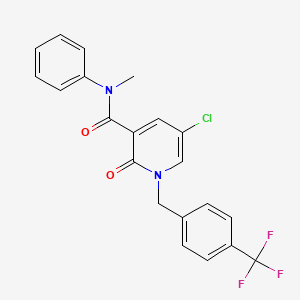
5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Compound Involvement in 5-HT(1A) Receptor Studies
5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for drug development. The compound DU 125530, structurally similar to 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, has been studied for its occupancy of 5-HT(1A) autoreceptor and postsynaptic receptor in the human brain, demonstrating its potential application in treating anxiety and mood disorders. This occupancy was assessed using Positron emission tomography (PET) and correlated significantly with plasma levels of the compound. The study suggests the potential of such compounds in achieving high occupancy of 5-HT(1A) receptors at tolerable doses, an essential aspect in drug development for mood disorders (Rabiner et al., 2002).
Role in Encephalopathy and Methemoglobinemia Studies
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, a variant of the compound , has been reported in a case of inhalation at a workplace, leading to rapid symptom development including dizziness, fatigue, nausea, and more severe conditions like hemolytic anemia, acute renal failure, and toxic encephalopathy. This case underlines the toxic potential of such compounds and their ability to be absorbed through the respiratory tract, causing significant health implications, including methemoglobinemia and toxic encephalopathy. The findings from this case are vital for understanding the toxicity profile of such compounds and for establishing safety protocols in industrial environments (Tao et al., 2022).
Application in Orexin 1 and 2 Receptor Antagonist Studies
Compounds structurally similar to 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, such as SB-649868, are being studied as orexin 1 and 2 receptor antagonists, specifically for the treatment of insomnia. The metabolism, disposition, and elimination patterns of these compounds provide essential insights into their pharmacokinetic profiles. Such compounds are primarily cleared by hepatic metabolism, with fecal excretion being a significant elimination route. Understanding the metabolism and disposition of these compounds is crucial for their safe and effective use in treating disorders like insomnia (Renzulli et al., 2011).
特性
IUPAC Name |
5-chloro-N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-26(17-5-3-2-4-6-17)19(28)18-11-16(22)13-27(20(18)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCINVBRJCAVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2816887.png)
![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)
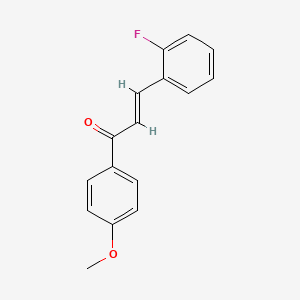
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)
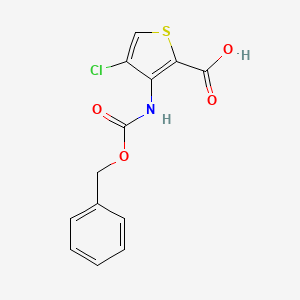
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

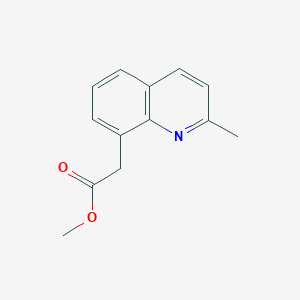
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)
![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)
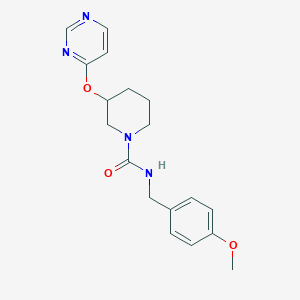
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)